molecular formula C9H12N2O3 B009715 2-(2-Methoxyphenoxy)acetohydrazide CAS No. 107967-88-4

2-(2-Methoxyphenoxy)acetohydrazide

Cat. No. B009715
M. Wt: 196.2 g/mol
InChI Key: WGQDMRNLIVOSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methoxyphenoxy)acetohydrazide involves the reaction of ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, leading to the formation of the acetohydrazide group. This process results in a compound with a relatively short N—N bond, indicating electronic delocalization within the molecule (Liu & Gao, 2012).

Molecular Structure Analysis

The crystal structure analysis reveals that 2-(2-Methoxyphenoxy)acetohydrazide molecules are linked into sheets lying parallel to the ab plane by N—H⋯N and N—H⋯O hydrogen bonds. This arrangement suggests a significant degree of intermolecular interaction, contributing to the stability and physical properties of the compound (Liu & Gao, 2012).

Chemical Reactions and Properties

The compound's reactivity has been demonstrated in its ability to form novel 1,3,4-thiadiazole derivatives, showcasing its versatility in chemical synthesis. These derivatives exhibit significant antimicrobial activities, highlighting the compound's potential as a precursor in medicinal chemistry (Noolvi et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, have been detailed in various studies. For example, the crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, provides insights into the molecular arrangement and potential physical properties of 2-(2-Methoxyphenoxy)acetohydrazide, including its solid-state behavior and potential for forming stable crystalline materials (Sharma et al., 2015).

Scientific Research Applications

  • Antileishmanial Activity : A derivative, 2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]methylidene-acetohydrazide, has been found to exhibit promising antileishmanial activity (Ahsan et al., 2016).

  • Antimicrobial Activity : Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activity against various microbes (Noolvi et al., 2016).

  • Anti-inflammatory Activity : A study on 2-3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl-pyridine revealed potent anti-inflammatory activity (Dewangan et al., 2015).

  • Anti-mycobacterial Agents : Phenoxy acetic acid derivatives have shown promising anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv, suggesting their potential as new anti-mycobacterial agents (Yar et al., 2006).

  • Crystal Structure Analysis : The synthesis of 2-(4-methoxyphenoxy)acetohydrazide, a novel molecule, demonstrated electronic delocalization and a short N-N bond in its crystal structure (Liu & Gao, 2012).

  • Antitumor Activity : New 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives, which include 2-(2-Methoxyphenoxy)acetohydrazide derivatives, have shown promising antitumor activity, particularly against A549 and MCF-7 tumor cell lines (Kaya et al., 2017).

  • Optical Power Limiting : Some derivatives have demonstrated better optical power limiting behavior, making them potential candidates for optical limiters and switches (Naseema et al., 2010).

Safety And Hazards

“2-(2-Methoxyphenoxy)acetohydrazide” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

2-(2-methoxyphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQDMRNLIVOSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910597
Record name 2-(2-Methoxyphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)acetohydrazide

CAS RN

107967-88-4
Record name 2-(2-Methoxyphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Saffour, AA AL-Sharabi, AE Evren… - Journal of Molecular …, 2024 - Elsevier
In this work, thirteen new compounds have been synthesized, characterized and evaluated for their antifungal and antimicrobial activities. Seven of them which contain the thiazole ring …
Number of citations: 0 www.sciencedirect.com
OF NOVEL, T PYRAZOLINES - SYNTHESIS, 2013 - researchgate.net
A novel series of (E)-thienyl chalcones (5a-) were synthesized by Claisen-Schmidt condensation reaction ofthiophene-2-carbaldehyde (4) with various substituted aromatic ketones in …
Number of citations: 0 www.researchgate.net

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